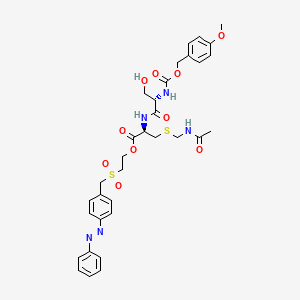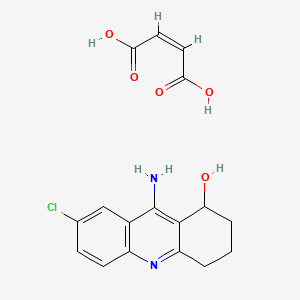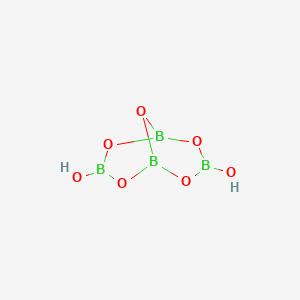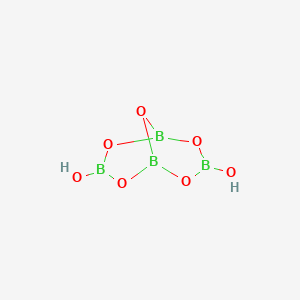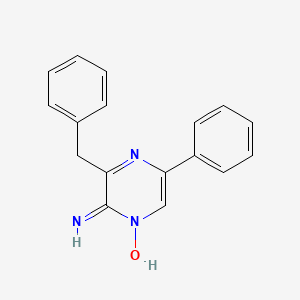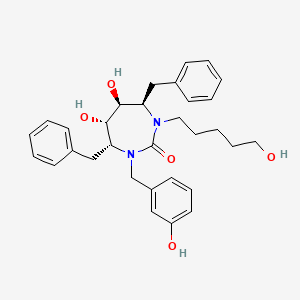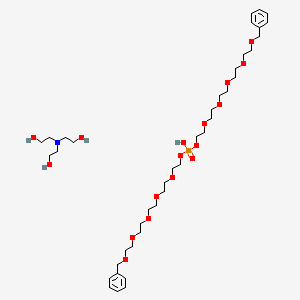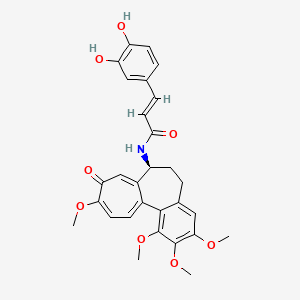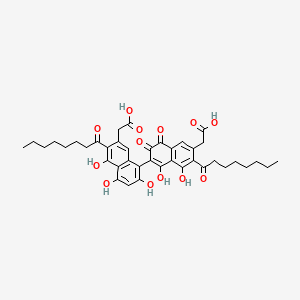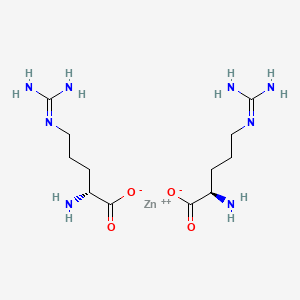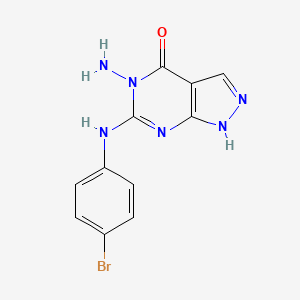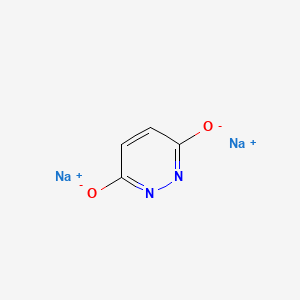
Maleic hydrazide disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic hydrazide disodium salt is a derivative of maleic hydrazide, a plant growth regulator that inhibits cell division but not cell enlargement. It is commonly used to prevent sprouting in stored crops such as potatoes, onions, garlic, and carrots . Maleic hydrazide was first identified in the 1940s and has since found various applications in agriculture and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maleic hydrazide disodium salt can be synthesized through the reaction of maleic hydrazide with sodium hydroxide. The reaction typically involves dissolving maleic hydrazide in water and adding sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced by reacting maleic hydrazide with an aqueous solution of sodium hydroxide. The mixture is then heated and stirred to ensure complete dissolution and reaction. The resulting solution is filtered and evaporated to obtain the solid disodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Maleic hydrazide disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
Maleic hydrazide disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in plant physiology studies to investigate the effects of growth regulators on plant development.
Medicine: Studied for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in agriculture to prevent sprouting in stored crops and to control volunteer plants
Mécanisme D'action
Maleic hydrazide disodium salt exerts its effects by inhibiting cell division. It is absorbed by the plant and translocated to meristematic tissues, where it interferes with DNA synthesis and cell division processes. This results in the inhibition of growth and sprouting in treated plants . The molecular targets include enzymes involved in DNA replication and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropham: Another plant growth regulator used to prevent sprouting in stored crops.
Flumetralin: A systemic plant growth regulator used to control sucker growth in tobacco.
Butralin: A local systemic herbicide used to control weed growth.
Uniqueness
Maleic hydrazide disodium salt is unique in its ability to inhibit cell division without affecting cell enlargement. This makes it particularly effective in preventing sprouting in stored crops without causing significant morphological changes. Additionally, its systemic properties allow it to be absorbed and translocated within the plant, providing long-lasting effects .
Propriétés
Numéro CAS |
6365-94-2 |
|---|---|
Formule moléculaire |
C4H2N2Na2O2 |
Poids moléculaire |
156.05 g/mol |
Nom IUPAC |
disodium;pyridazine-3,6-diolate |
InChI |
InChI=1S/C4H4N2O2.2Na/c7-3-1-2-4(8)6-5-3;;/h1-2H,(H,5,7)(H,6,8);;/q;2*+1/p-2 |
Clé InChI |
WFJSFNCNMZKUTI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=NN=C1[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


